molecular formula C14H16N2O7 B12102254 5'-(Furan-2-yl)-2'-O-methyluridine

5'-(Furan-2-yl)-2'-O-methyluridine

Cat. No.: B12102254
M. Wt: 324.29 g/mol
InChI Key: LSIDJDXMOBYKJX-UHFFFAOYSA-N
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Description

5’-(Furan-2-yl)-2’-O-methyluridine is a modified nucleoside that incorporates a furan ring into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(Furan-2-yl)-2’-O-methyluridine typically involves the following steps:

    Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.

    Furan Ring Introduction: The furan ring is introduced through a series of chemical reactions, often involving the use of furan-2-carboxylic acid or its derivatives.

    Methylation: The 2’-hydroxyl group of uridine is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of 5’-(Furan-2-yl)-2’-O-methyluridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5’-(Furan-2-yl)-2’-O-methyluridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the furan ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan ring oxidation products, such as furan-2,5-dicarboxylic acid.

    Reduction: Reduced furan derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

5’-(Furan-2-yl)-2’-O-methyluridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Incorporated into RNA molecules to study RNA structure and function.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5’-(Furan-2-yl)-2’-O-methyluridine involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to inhibition of viral replication or cancer cell proliferation. The furan ring and methyl group contribute to the compound’s unique binding properties and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol
  • 5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

5’-(Furan-2-yl)-2’-O-methyluridine is unique due to its specific structure, which combines a furan ring with a methylated uridine. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H16N2O7

Molecular Weight

324.29 g/mol

IUPAC Name

5-(furan-2-yl)-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H16N2O7/c1-21-11-10(18)9(6-17)23-13(11)16-5-7(8-3-2-4-22-8)12(19)15-14(16)20/h2-5,9-11,13,17-18H,6H2,1H3,(H,15,19,20)

InChI Key

LSIDJDXMOBYKJX-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O

Origin of Product

United States

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